4-Methoxy-2-methylthiophene-3-carboxylic acid
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Overview
Description
4-Methoxy-2-methylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Methoxy-2-methylthiophene-3-carboxylic acid, can be achieved through various methods. One common approach is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Methoxy-2-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to prevent cancer cell proliferation .
Comparison with Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methoxy group at the 4-position.
4-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methoxy group at the 4-position.
Uniqueness: 4-Methoxy-2-methylthiophene-3-carboxylic acid is unique due to the presence of both a methoxy group and a methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in organic synthesis.
Properties
CAS No. |
87675-98-7 |
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Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
4-methoxy-2-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3S/c1-4-6(7(8)9)5(10-2)3-11-4/h3H,1-2H3,(H,8,9) |
InChI Key |
RFTCWUMESAVODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)OC)C(=O)O |
Origin of Product |
United States |
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